molecular formula C7H18ClNO2S B6610717 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride CAS No. 2866323-48-8

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride

Cat. No.: B6610717
CAS No.: 2866323-48-8
M. Wt: 215.74 g/mol
InChI Key: SWOURGSVNMZVJC-UHFFFAOYSA-N
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Description

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H18ClNO2S and a molecular weight of 215.7413 . This compound is known for its unique structural features, which include a methanesulfonyl group and a dimethylbutan-1-amine backbone. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride typically involves the reaction of 3,3-dimethylbutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of a methanesulfonyl group and a dimethylbutan-1-amine backbone makes it a valuable compound for various research applications .

Properties

IUPAC Name

3,3-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S.ClH/c1-7(2,4-5-8)6-11(3,9)10;/h4-6,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOURGSVNMZVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)CS(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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